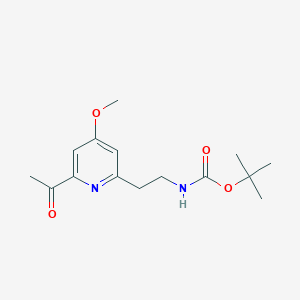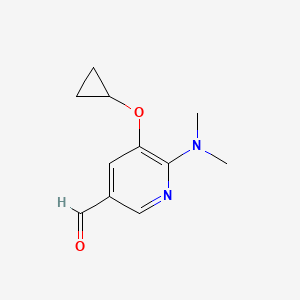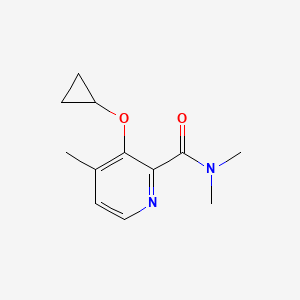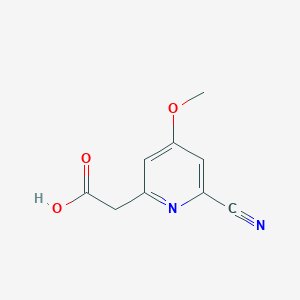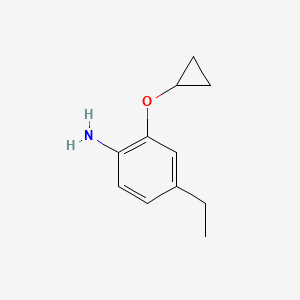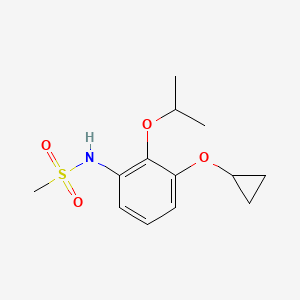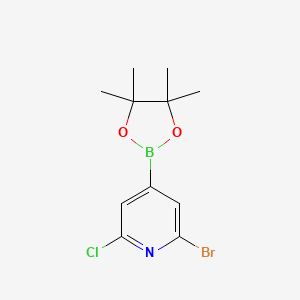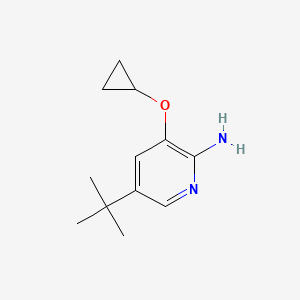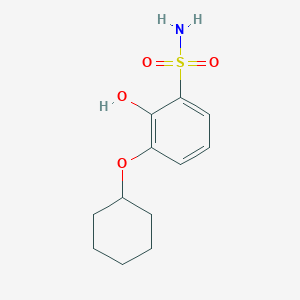
3-(Cyclohexyloxy)-2-hydroxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexyloxy)-2-hydroxybenzenesulfonamide is an organic compound characterized by the presence of a cyclohexyloxy group attached to a hydroxybenzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-2-hydroxybenzenesulfonamide typically involves the reaction of 2-hydroxybenzenesulfonamide with cyclohexanol in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Solvent: Common solvents include organic solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening methods can also aid in identifying the most effective catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexyloxy)-2-hydroxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyloxybenzenesulfonic acid derivatives, while reduction can produce cyclohexyloxybenzenesulfonamide amines.
Scientific Research Applications
3-(Cyclohexyloxy)-2-hydroxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohexyloxy)-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclohexyloxy)-2-hydroxybenzenesulfonic acid
- 3-(Cyclohexyloxy)-2-aminobenzenesulfonamide
- 3-(Cyclohexyloxy)-2-methylbenzenesulfonamide
Uniqueness
3-(Cyclohexyloxy)-2-hydroxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyloxy group provides steric hindrance, affecting its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H17NO4S |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
3-cyclohexyloxy-2-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C12H17NO4S/c13-18(15,16)11-8-4-7-10(12(11)14)17-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2,(H2,13,15,16) |
InChI Key |
NGCYBVOABXVNLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=C(C(=CC=C2)S(=O)(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


